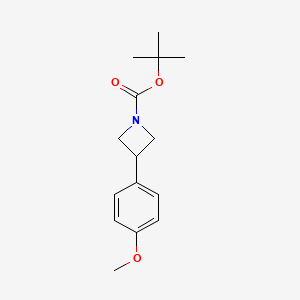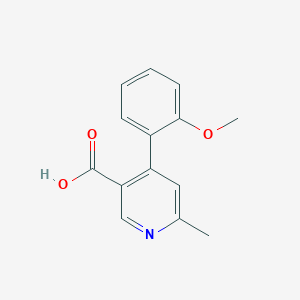
4-(2-Methoxyphenyl)-6-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-6-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-6-methylnicotinic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated nicotinic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions: 4-(2-Methoxyphenyl)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Formation of 4-(2-Hydroxyphenyl)-6-methylnicotinic acid.
Reduction: Formation of 4-(2-Methoxyphenyl)-6-methylnicotinol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
4-(2-Methoxyphenyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-6-methylnicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acid receptors, leading to the activation of downstream signaling pathways. This interaction can result in various biological effects, including anti-inflammatory and antioxidant activities.
相似化合物的比较
- 4-(2-Hydroxyphenyl)-6-methylnicotinic acid
- 4-(2-Methoxyphenyl)-6-methylnicotinol
- 4-(2-Methoxyphenyl)-6-methylpyridine
Comparison: 4-(2-Methoxyphenyl)-6-methylnicotinic acid is unique due to the presence of both a methoxy group and a methyl group on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(12(8-15-9)14(16)17)10-5-3-4-6-13(10)18-2/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
YBFSHOQLKBPYHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)C(=O)O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

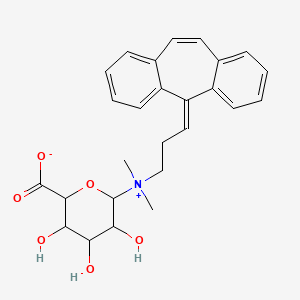
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
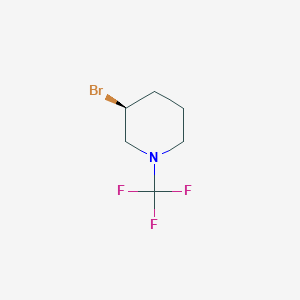
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

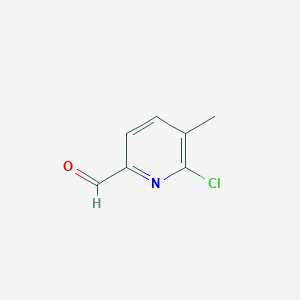
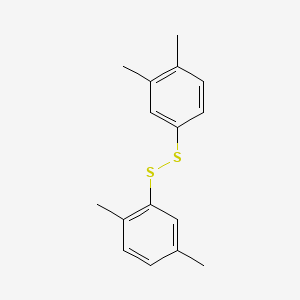
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
